molecular formula C11H14N6 B12227342 2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B12227342
M. Wt: 230.27 g/mol
InChI Key: IZFQRTABMRIYCP-UHFFFAOYSA-N
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Description

2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex heterocyclic compound that features a triazolo-pyridazine core fused with an octahydropyrrolo-pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with pyridazine intermediates under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide, and catalysts such as piperidine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.

    Octahydropyrrolo[3,4-c]pyrrole analogs: These analogs have variations in the fused ring system, leading to different chemical and biological properties.

Uniqueness

2-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is unique due to its specific combination of the triazolo-pyridazine core with the octahydropyrrolo-pyrrole ring system. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H14N6/c1-2-11(15-17-7-13-14-10(1)17)16-5-8-3-12-4-9(8)6-16/h1-2,7-9,12H,3-6H2

InChI Key

IZFQRTABMRIYCP-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1)C3=NN4C=NN=C4C=C3

Origin of Product

United States

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